molecular formula C11H10BrF B8324743 4-Bromo-2-fluoro-1-pent-1-ynylbenzene

4-Bromo-2-fluoro-1-pent-1-ynylbenzene

Cat. No. B8324743
M. Wt: 241.10 g/mol
InChI Key: AZTBDVQRLQQAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluoro-1-pent-1-ynylbenzene is a useful research compound. Its molecular formula is C11H10BrF and its molecular weight is 241.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-1-pent-1-ynylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-1-pent-1-ynylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10BrF

Molecular Weight

241.10 g/mol

IUPAC Name

4-bromo-2-fluoro-1-pent-1-ynylbenzene

InChI

InChI=1S/C11H10BrF/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8H,2-3H2,1H3

InChI Key

AZTBDVQRLQQAKO-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

190 g (0.600 mol) of 4-bromo-2-fluoro-1-iodobenzene and 65.3 ml of 1-pentyne were dissolved in a mixture of 900 ml of THF and 1.2 l of triethylamine and cooled to 10° C., and 1.14 g (6 mmol) of copper(I) iodide and 8.42 g (12 mmol) of bis(triphenylphosphine)palladium(II) chloride were added. The batch was stirred overnight at room temperature, water and MTB ether were subsequently added, and the mixture was stirred for a further 5 minutes. The reaction mixture was filtered through Celite® with suction, and the phases were separated. The aqueous phase was extracted twice with MTB ether, and the combined organic phases were washed three times with water, dried over sodium sulfate and evaporated under reduced pressure. The crude product was filtered through silica gel with n-heptane, giving 129 g of 4-bromo-2-fluoro-1-pent-1-ynylbenzene as a yellow liquid. Hydrogenation on palladium/activated carbon (10%) in THF gave 131 g (100%) of 4-bromo-2-fluoro-1-pentylbenzene as a yellow liquid.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
65.3 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
catalyst
Reaction Step Three
Quantity
8.42 g
Type
catalyst
Reaction Step Three

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